molecular formula C3H9BS B102772 Borinic acid, dimethylthio-, methyl ester CAS No. 19163-05-4

Borinic acid, dimethylthio-, methyl ester

Cat. No. B102772
CAS RN: 19163-05-4
M. Wt: 87.98 g/mol
InChI Key: IRBDKNYDCMQWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Borinic acid, dimethylthio-, methyl ester is a chemical compound with the molecular formula C5H13BO2S. It is a colorless liquid that is commonly used in organic synthesis reactions. In recent years, borinic acid, dimethylthio-, methyl ester has gained significant attention due to its potential applications in scientific research.

Mechanism Of Action

Borinic acid, dimethylthio-, methyl ester acts as a nucleophile in many organic reactions. It can form covalent bonds with electrophiles such as halogens or carbonyl groups, leading to the formation of new organic compounds. The exact mechanism of action depends on the specific reaction being carried out.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of borinic acid, dimethylthio-, methyl ester. However, it is generally considered to be non-toxic and non-carcinogenic. It is also not known to have any significant effects on human health or the environment.

Advantages And Limitations For Lab Experiments

One of the main advantages of borinic acid, dimethylthio-, methyl ester is its versatility. It can be used in a wide range of organic synthesis reactions, making it a valuable tool for chemists. It is also relatively easy to synthesize and purify. However, there are some limitations to its use. For example, it may not be suitable for reactions that require high temperatures or strong acids or bases.

Future Directions

There are many potential future directions for research on borinic acid, dimethylthio-, methyl ester. One area of interest is in the development of new synthetic methods that use this compound as a reagent. Another area of interest is in the use of borinic acid, dimethylthio-, methyl ester in the synthesis of new materials for use in biomedical applications. Additionally, there is potential for the development of new imaging and sensing applications based on borinic acid, dimethylthio-, methyl ester.

Synthesis Methods

Borinic acid, dimethylthio-, methyl ester can be synthesized by reacting boronic acid with dimethylthioacetamide in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane or toluene. The resulting borinic acid, dimethylthio-, methyl ester can be purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

Borinic acid, dimethylthio-, methyl ester has been used in a variety of scientific research applications. One of the most common uses is in the synthesis of organic compounds. It can be used as a reagent in reactions such as Suzuki-Miyaura cross-coupling reactions, which are important in the synthesis of pharmaceuticals and agrochemicals. Borinic acid, dimethylthio-, methyl ester has also been used in the synthesis of fluorescent dyes and other materials for use in imaging and sensing applications.

properties

IUPAC Name

dimethyl(methylsulfanyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BS/c1-4(2)5-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBDKNYDCMQWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172698
Record name Borinic acid, dimethylthio-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Borinic acid, dimethylthio-, methyl ester

CAS RN

19163-05-4
Record name Borinic acid, dimethylthio-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019163054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Borinic acid, dimethylthio-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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